molecular formula C17H18N2O3S2 B2532899 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide CAS No. 438225-39-9

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide

Numéro de catalogue: B2532899
Numéro CAS: 438225-39-9
Poids moléculaire: 362.46
Clé InChI: QNMOENZOULRNKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with an ethoxy group at the 6-position and linked via a sulfonamide bridge to a 3,4-dimethylbenzene ring. The ethoxy group enhances lipophilicity and may influence metabolic stability, while the 3,4-dimethyl substituents on the benzene ring contribute to steric and electronic effects that modulate binding interactions .

Propriétés

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-4-22-13-6-8-15-16(10-13)23-17(18-15)19-24(20,21)14-7-5-11(2)12(3)9-14/h5-10H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMOENZOULRNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzothiazole Core

  • Ethoxy vs. Halogen/Methoxy Substituents Z14 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide): Shares the 6-ethoxybenzothiazole moiety but replaces the sulfonamide with a pyrimidine-carboxamide group.

Linker Group Modifications

  • Sulfonamide vs. Carboxamide/Thioether Linkers N-(Benzothiazol-2-yl)acetamides (EP 3 348 550A1): Acetamide linkers, as in N-(6-methoxybenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide, lack the sulfonamide’s acidic proton, reducing hydrogen-bond donor capacity but improving membrane permeability . Thioether-Linked Derivatives (): Compounds like 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic acid replace the sulfonamide with a thioether, which is less polar and may reduce solubility but enhance passive diffusion .

Aromatic Ring Modifications

  • 3,4-Dimethylbenzene vs. Other Aromatic Groups 3,4-Dimethoxy-N-{[...]benzamide (): The dimethoxybenzamide group provides electron-rich aromaticity, contrasting with the electron-neutral 3,4-dimethylbenzene in the target compound. This difference may influence π-π stacking interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Z14 (Carboxamide) N-(6-Trifluoromethylbenzothiazol-2-yl) Acetamide
LogP ~3.2 (estimated) ~2.8 (polar carboxamide) ~3.5 (CF3 group enhances lipophilicity)
Hydrogen Bond Donors 2 (sulfonamide NH) 1 (amide NH) 1 (amide NH)
Solubility Moderate (polar sulfonamide) Low (pyrimidine hydrophobicity) Low (CF3 hydrophobicity)
Metabolic Stability High (ethoxy resists oxidation) Moderate High (CF3 resists metabolism)

Data inferred from structural analogs and substituent effects

Activité Biologique

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide belongs to the benzothiazole family. Its chemical structure features a benzothiazole moiety substituted with an ethoxy group and a sulfonamide group. The synthesis typically involves the reaction of 6-ethoxybenzothiazole with 3,4-dimethylbenzenesulfonyl chloride under controlled conditions to yield the final product.

Anticonvulsant Activity

One of the most notable biological activities of this compound is its anticonvulsant properties. Research indicates that compounds with similar structures have been evaluated for their efficacy against seizures induced by various methods, such as the Maximal Electroshock (MES) model and subcutaneous pentylenetetrazole (scPTZ) model. For instance, related compounds demonstrated significant anticonvulsant activity with median effective doses (ED50) ranging from 9.85 to 17 mg/kg in different models .

The exact mechanisms through which N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide exerts its effects are not fully elucidated. However, it is hypothesized that the compound may influence neurotransmitter systems in the brain, particularly by modulating GABAergic and glutamatergic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:

  • Anticonvulsant Studies : A series of compounds structurally related to N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide were synthesized and tested for their anticonvulsant effects. The findings indicated that certain derivatives exhibited promising anticonvulsant activity comparable to established medications like phenytoin .
  • Neurotoxicity Assessment : Alongside efficacy studies, neurotoxicity was evaluated using the rotorod test. This assessment is crucial for determining the safety profile of new anticonvulsants .

Data Table: Summary of Biological Activities

Activity Model Used ED50 (mg/kg) TD50 (mg/kg) Protection Index
AnticonvulsantMaximal Electroshock (MES)9.8542.84.85
AnticonvulsantSubcutaneous Pentylenetetrazole (scPTZ)1244-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.